molecular formula C17H14ClN3O4S B2597550 (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 476295-12-2

(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2597550
CAS No.: 476295-12-2
M. Wt: 391.83
InChI Key: WOCYEBXVCAZTIV-HTXNQAPBSA-N
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Description

(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzothiazole ring, a nitrobenzamide moiety, and a chloro substituent, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation . Additionally, it has been shown to modulate gene expression related to cell survival and apoptosis, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their catalytic activity . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in inflammatory and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on COX enzymes over extended periods . Prolonged exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound are further processed and excreted, affecting metabolic flux and metabolite levels within the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The presence of specific targeting signals and post-translational modifications may influence the subcellular distribution and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Ethoxylation: The ethoxy group is typically introduced through an etherification reaction using ethanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(6-ethoxybenzo[d]thiazol-2-ylidene)-2-nitrobenzamide
  • 5-chloro-N-(3-methylbenzo[d]thiazol-2-ylidene)-2-nitrobenzamide
  • N-(6-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)-2-nitrobenzamide

Uniqueness

(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-chloro-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-3-25-11-5-7-14-15(9-11)26-17(20(14)2)19-16(22)12-8-10(18)4-6-13(12)21(23)24/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCYEBXVCAZTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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